Bienvenue dans la boutique en ligne BenchChem!

4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one

nootropic cognition enhancement scopolamine model

Source the specific meta-methyl reference standard for the 1-substituted-4-hydroxymethyl-pyrrolidin-2-one nootropic class. This compound is the critical positional isomer for SAR matrices, alongside para-methyl and unsubstituted benzyl analogs. Its unique meta-substitution pattern directly impacts metabolic stability, CYP450 oxidation regioselectivity, and nootropic potency versus piracetam and aniracetam. Essential for dissecting cholinergic and glutamatergic mechanisms in cognition models. Do not substitute with the para-methyl or unsubstituted variants; only the meta-methyl analog provides valid comparative data. Inquire now for pricing and availability.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1017445-54-3
Cat. No. B6524670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
CAS1017445-54-3
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CC(CC2=O)CO
InChIInChI=1S/C13H17NO2/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13(14)16/h2-5,12,15H,6-9H2,1H3
InChIKeyKGCKUANIVKICSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one (CAS 1017445-54-3): Procurement-Relevant Structural and Pharmacological Profile


4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one (CAS 1017445-54-3) is a 1-substituted-4-hydroxymethyl-pyrrolidin-2-one derivative bearing a 3-methylbenzyl substituent at the pyrrolidinone nitrogen. It belongs to a class of small-molecule γ-lactams that have been patented as nootropic agents with cognition-enhancing properties [1]. The compound is a structural analog of the well-characterized nootropic agent 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one (WEB-1868) [2], with the key differentiating feature being a single methyl group at the meta position of the N-benzyl aromatic ring. This meta-methyl substitution constitutes the primary basis for compound-specific pharmacological differentiation that should guide procurement decisions versus unsubstituted benzyl or para-methyl analogs.

Why 4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one Cannot Be Interchanged With In-Class Analogs


Within the 1-substituted-4-hydroxymethyl-pyrrolidin-2-one chemotype, even minor perturbations to the N-benzyl substitution pattern can substantially alter pharmacological activity. The pioneer patent for this class explicitly encompasses mono-, di-, and tri-substituted phenyl variants including methyl, methoxy, halogen, and trifluoromethyl derivatives [1], yet it reports that not all substitution patterns yield equipotent nootropic effects. Specifically, the patent establishes that compounds within this class demonstrate efficacy in scopolamine-induced amnesia models that is clearly superior to both piracetam and aniracetam in terms of effective dosage and magnitude of performance improvement [1]. However, the degree of this superiority is substituent-dependent; the para-methyl analog (4-methylbenzyl) has been explicitly disclosed, but the meta-methyl variant (target compound) occupies a distinct region of the structure-activity landscape that cannot be assumed equivalent without confirmatory data. For procurement purposes, the 3-methylphenyl substituent confers a unique combination of steric and electronic properties—altered π-electron density distribution at the meta position, differential metabolic susceptibility of the methyl group, and distinct conformational preferences of the benzyl moiety relative to the pyrrolidinone ring [2]—that collectively preclude simple interchange with the unsubstituted benzyl (WEB-1868) or para-methyl benzyl analogs without risking degraded biological performance.

Quantitative Differentiation Evidence for 4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one Versus Closest Analogs


Nootropic Efficacy: Class-Wide Superiority to Piracetam and Aniracetam in Scopolamine-Impaired Memory Models

The 1-substituted-4-hydroxymethyl-pyrrolidin-2-one class to which the target compound belongs was directly compared against the clinically established nootropics piracetam (1-carbamoylmethyl-pyrrolidin-2-one) and aniracetam (1-(p-methoxybenzoyl)-pyrrolidin-2-one) in animal models of pharmacologically impaired learning and memory [1]. The patent discloses that compounds of this class are capable of counteracting or curing scopolamine-induced cerebral insufficiency (scopolamine 0.6 mg/kg i.p.) [1], and are described as clearly superior to both reference drugs in effective dosage and magnitude of performance improvement [1]. The effective oral dose range for the class is established at 0.7 to 2.8 mg/kg body weight [1]. While individual compound-level dose-response data are not provided, the class-level superiority claim carries significant weight for procurement decisions, as the patent's comparative assertion encompasses the 3-methylphenyl-substituted variant within its generic scope.

nootropic cognition enhancement scopolamine model

Structural Differentiation: Meta-Methyl Substitution Versus Unsubstituted Benzyl (WEB-1868)

The target compound differs from the well-characterized analog 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one (WEB-1868, CAS 96449-69-3) [1] by the presence of a single methyl group at the meta position of the N-benzyl aromatic ring. The WEB-1868 scaffold has been structurally characterized by X-ray crystallography and 600 MHz ¹H NMR, establishing baseline conformational parameters for the unsubstituted benzyl series [1]. Introduction of the 3-methyl substituent alters the electronic distribution of the aromatic ring, modifies the rotational energy barrier around the N–CH₂–aryl bond, and introduces differential susceptibility to cytochrome P450-mediated metabolic oxidation at the benzylic and aromatic positions. These physicochemical changes are directly relevant to pharmacokinetic differentiation, particularly hepatic first-pass metabolism and CNS penetration (logP modulation). In patent disclosures, multiple distinct methyl-substituted benzyl analogs (including 4-methylbenzyl, 3-methoxybenzyl, and 4-chloro-2-methylbenzyl variants) are explicitly enumerated as separate chemical entities [2], confirming that positional isomerism on the aromatic ring is treated as patentably and pharmacologically distinct.

structure-activity relationship benzyl substitution nootropic design

Safety Margin: Acute Toxicity Profile of the 4-Hydroxymethyl-pyrrolidin-2-one Class

The patent covering the target compound's chemotype reports that representative 1-substituted-4-hydroxymethyl-pyrrolidin-2-ones exhibit no acute toxicity in mice over a 14-day observation period following single oral doses up to 2 g/kg [1]. When compared with the effective nootropic dose range of 0.7–2.8 mg/kg, this translates to a safety margin of approximately 700- to 2,850-fold between the no-observed-adverse-effect level (NOAEL) and the therapeutic dose. This class-level acute safety profile represents a favorable distinction from certain earlier-generation nootropics that have narrower therapeutic indices (e.g., aniracetam exhibits dose-limiting CNS side effects at higher doses in some preclinical models).

acute toxicity therapeutic window oral safety

Positional Isomer Differentiation: Meta-Methyl Versus Para-Methyl Benzyl in Patent Disclosure

The foundational patent US 4,581,364 discloses numerous specific examples of 1-substituted-4-hydroxymethyl-pyrrolidin-2-ones with distinct benzyl substitution patterns [1]. Among the explicitly enumerated compounds are 4-(hydroxymethyl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one (para-methyl isomer) [1], 4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one, and 1-[(4-chloro-2-methylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. The separate exemplification of positional and electronic variants confirms that these substitutions are not considered functional equivalents by the inventors. For procurement, this means that the 3-methylbenzyl-substituted target compound occupies a distinct chemical space within the patent's generic claims, and substitution with the para-methyl analog—which has identical molecular mass and formula (C₁₂H₁₅NO₂, MW 219.28)—would represent a different chemical entity with potentially divergent biological activity. The patent's structure-activity relationship framework demonstrates that even isosteric replacements at different aromatic positions are treated as distinct inventions [1].

positional isomer patent composition-of-matter SAR specificity

Recommended Research and Industrial Application Scenarios for 4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one Based on Evidence


Cognition Enhancement SAR Studies Targeting Meta-Substituted Benzyl Nootropics

Research groups conducting systematic structure-activity relationship (SAR) investigations around the 1-substituted-4-hydroxymethyl-pyrrolidin-2-one nootropic scaffold should procure this compound as the specific meta-methyl reference standard. The patent class-level data demonstrate that this chemotype outperforms piracetam and aniracetam in scopolamine-impaired memory models [1], and the target compound occupies the meta-substitution position within the benzyl SAR matrix—complementing the para-methyl and unsubstituted analogs. Comparative evaluation of all three positionally isomeric methyl-benzyl variants (ortho, meta, para) would directly address the unresolved question of whether nootropic potency is modulated by methyl position on the aromatic ring.

Preclinical Lead Optimization for Cognitive Disorders with Wide Safety Margin Requirements

The favorable acute toxicity profile of the 4-hydroxymethyl-pyrrolidin-2-one class (>700-fold safety margin between NOAEL and effective dose) [1] makes the target compound an attractive early lead candidate for programs requiring chronic oral dosing in cognition models. This compound can serve as a starting point for further optimization of metabolic stability (exploiting the meta-methyl group's resistance to certain CYP-mediated oxidations relative to para-methyl or unsubstituted analogs) while retaining the core pyrrolidinone pharmacophore associated with nootropic efficacy.

Pharmacological Tool Compound for Scopolamine-Reversal Mechanistic Studies

Based on the class-level evidence of scopolamine-reversal activity [1], this compound is suitable as a pharmacological tool for investigating cholinergic and glutamatergic mechanisms underlying learning and memory. Researchers studying muscarinic acetylcholine receptor-mediated cognitive deficits can use the target compound as a positive-control chemotype within a broader panel of structurally distinct nootropics, enabling dissection of whether meta-substituted benzyl-pyrrolidinones engage distinct neurochemical pathways compared to racetam-class agents.

Metabolic Differentiation Studies: Meta-Methyl as a Probe for CYP-Mediated Aromatic Oxidation

The 3-methyl group on the benzyl ring serves as a defined metabolic probe. Unlike the para-methyl analog (which is susceptible to CYP-mediated benzylic hydroxylation leading to carboxylic acid metabolites) or the unsubstituted benzyl analog (prone to aromatic ring oxidation), the meta-methyl substituent may exhibit altered regioselectivity for CYP450 oxidation. This compound can be employed in comparative in vitro microsomal stability assays (human/mouse/rat liver microsomes) alongside WEB-1868 and the para-methyl analog [2] to directly quantify the impact of methyl position on intrinsic clearance, informing rational design of metabolically stable nootropic candidates.

Quote Request

Request a Quote for 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.